![molecular formula C20H16N2O3 B2819375 2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332530-05-8](/img/structure/B2819375.png)
2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a quinoline and an isoindole moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their biological activity . Isoindoles are a type of heterocycle, which are also common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and isoindole rings, both of which are aromatic and contribute to the compound’s stability. The ethyl linker would provide flexibility to the molecule, potentially allowing it to adopt different conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, its solubility would be affected by the presence of the polar quinoline and isoindole rings. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .科学的研究の応用
Synthesis and Molecular Studies
The compound has been involved in various synthetic pathways, contributing to the field of organic chemistry. A notable study by Halim & Ibrahim (2017) reported the synthesis of a new derivative of heteroannulated chromone, closely related to the compound , through condensation reactions. This work emphasized Density Functional Theory (DFT) calculations, electronic structure analysis, and nonlinear optical (NLO) properties, showcasing the compound's potential in electronic and optical applications Halim & Ibrahim, 2017.
Development of Synthetic Methods
Tkachuk et al. (2020) developed an effective synthesis method for a structurally similar compound, highlighting the versatility and adaptability of these chemical frameworks in synthetic organic chemistry. This study provides insights into the compound's role in facilitating the development of new synthetic routes Tkachuk et al., 2020.
Molecular Interactions and Solvation Studies
Research by Tekade et al. (2019) on N-phthaloyl compounds, including structures related to the compound in focus, explored molecular interactions in various solvents. This study is significant for understanding the solvation and interaction mechanisms, which are crucial for pharmaceutical and material science applications Tekade et al., 2019.
Antiviral Activity Research
The exploration of antiviral activities of related compounds, as reported by Ivashchenko et al. (2014), opens avenues for the compound's potential use in medical research, particularly in developing treatments against viral infections Ivashchenko et al., 2014.
Reaction Mechanisms and Structural Analysis
Studies on reaction mechanisms and structural elucidation, such as the work by Ukrainets et al. (2009) and Ishihara et al. (1990), contribute to a deeper understanding of the chemical behavior and structural characteristics of these compounds, which is essential for their application in complex synthetic pathways and material science Ukrainets et al., 2009; Ishihara et al., 1990.
作用機序
Target of Action
Similar compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been shown to inhibit the acetylcholinesterase enzyme (ache) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit ache . AChE is responsible for the hydrolysis of acetylcholine into choline and acetic acid, a process essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Biochemical Pathways
This pathway is crucial for the transmission of nerve impulses in the brain .
Pharmacokinetics
Similar compounds have been evaluated for their safety in ex vivo and in vivo models .
Result of Action
Similar compounds have shown strong potency in inhibiting ache, with activities higher than or close to donepezil, a drug used against alzheimer’s disease .
Action Environment
It’s worth noting that the storage conditions can affect the stability of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(6-methyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-6-7-17-14(10-12)11-13(18(23)21-17)8-9-22-19(24)15-4-2-3-5-16(15)20(22)25/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCALOQLTOKNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)
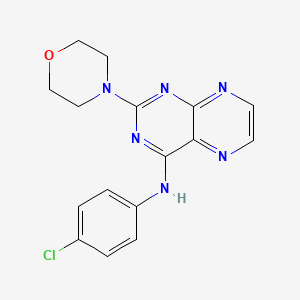
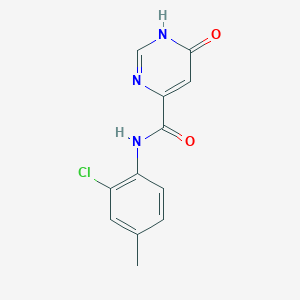
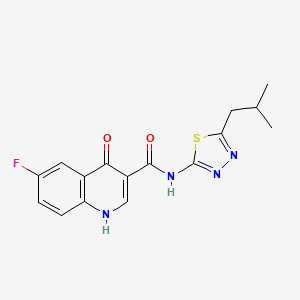

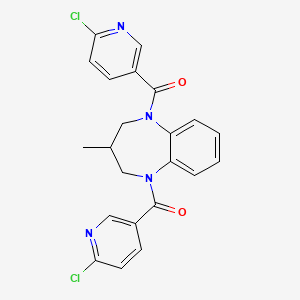
![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)
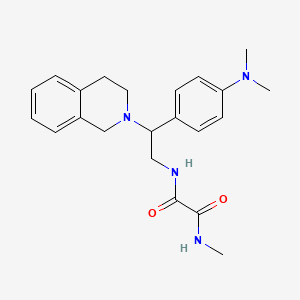



![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B2819313.png)
![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)
![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)
